molecular formula C11H18Cl2N4 B8057220 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

Cat. No.: B8057220
M. Wt: 277.19 g/mol
InChI Key: IXOATZXRTUZQFO-UHFFFAOYSA-N
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Description

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The triazolopyridine scaffold is known for its diverse biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride typically involves the formation of the triazolopyridine core followed by the introduction of the butan-1-amine moiety. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in high yields . The reaction conditions usually involve heating the reactants in a solvent such as toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazolopyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the butan-1-amine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4.2ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;;/h3-6,8-9H,7,12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOATZXRTUZQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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